Etifenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Etifenin is a radiopharmaceutical, meaning a radioactive drug used for diagnostic imaging purposes. Its primary application in scientific research lies in the field of nuclear medicine, specifically in a procedure called hepatobiliary scintigraphy [].

Hepatobiliary scintigraphy is a non-invasive imaging technique that utilizes a radiopharmaceutical to assess the function of the liver and gallbladder. Etifenin, when injected into the bloodstream, is taken up by the liver cells and excreted into the bile. As it travels through the biliary system, it emits gamma rays that can be detected by a special camera []. This allows doctors to visualize the flow of bile and identify potential problems such as blockage, inflammation, or abnormalities in the shape and size of the liver and gallbladder.

Here's why Etifenin is valuable for research in hepatobiliary scintigraphy:

- High Liver Specificity: Etifenin exhibits a high affinity for liver cells, leading to clear and specific images of the liver and biliary system [].

- Rapid Clearance: Etifenin is rapidly cleared from the bloodstream and excreted into the bile, allowing for quicker imaging and reduced radiation exposure for patients [].

- Favorable Imaging Properties: Etifenin emits gamma rays with optimal energy for detection by imaging cameras, resulting in high-quality scintigraphic images [].

These characteristics make Etifenin a valuable tool for researchers studying various liver and gallbladder diseases. Studies employing Etifenin can contribute to a better understanding of:

Etifenin is a radiopharmaceutical compound with the chemical formula C16H22N2O5. It is primarily used in medical imaging, particularly for assessing liver function and biliary tract conditions. The compound is classified as a diagnostic agent and is specifically indicated for hepatobiliary function scintigraphy, allowing healthcare professionals to visualize liver physiology and pathology through imaging techniques such as single-photon emission computed tomography (SPECT) .

- Tc-99m Etifenin is taken up by hepatocytes (liver cells) through a process involving organic anion transporting polypeptides (OATPs) [].

- Once inside the hepatocytes, Tc-99m Etifenin conjugates with bile acids, which are then secreted into the bile ducts and eventually excreted into the intestines [].

- Gamma rays emitted by the Tc-99m radioisotope are detected by a gamma camera, creating images that depict the functioning of the liver and biliary system [].

- Tc-99m Etifenin is generally considered safe for diagnostic procedures [].

- However, as with any radiopharmaceutical, there are potential risks associated with radiation exposure. These risks are minimized by using the lowest effective dose and following proper handling procedures [].

- Etifenin itself, as a non-radioactive component, is not expected to pose significant safety hazards.

Etifenin exhibits specific biological activity related to its role as a diagnostic agent. It binds to hepatocytes in the liver, facilitating the assessment of liver function through imaging. The compound's pharmacokinetics demonstrate rapid hepatic uptake and clearance, making it suitable for real-time imaging studies. Additionally, studies have indicated that etifenin has a favorable safety profile with minimal side effects, which is crucial for its use in clinical settings .

The synthesis of etifenin can be summarized in the following steps:

- Condensation Reaction: N-chloracetyl-2,6-diethylaniline is reacted with iminodiacetic acid.

- Purification: The resulting product is purified to obtain etifenin in a suitable form for radiolabeling.

- Radiolabeling: Technetium-99m is introduced to the purified etifenin to create Technetium Tc-99m etifenin, enhancing its imaging properties.

This method allows for the production of non-toxic radiopharmaceuticals that are regularly used in diagnostic procedures .

Etifenin's primary application lies in medical diagnostics, specifically:

- Hepatobiliary Imaging: Used in scintigraphy to assess liver function and biliary tract disorders.

- Research: Employed in biochemical assays and studies related to liver physiology and pathology.

The compound's ability to provide clear imaging results makes it invaluable in both clinical and research settings .

Interaction studies involving etifenin focus on its binding affinity and behavior within biological systems. Research indicates that etifenin interacts selectively with liver cells, which enhances its diagnostic utility. Studies have also explored potential interactions with other pharmaceuticals and biological agents, emphasizing its safety and efficacy profile during imaging procedures .

Similar Compounds: Comparison

Etifenin shares structural and functional similarities with several other compounds used in hepatobiliary imaging. Below is a comparison highlighting its uniqueness:

Etifenin is unique due to its specific formulation that optimizes hepatic uptake and imaging clarity compared to these similar compounds .

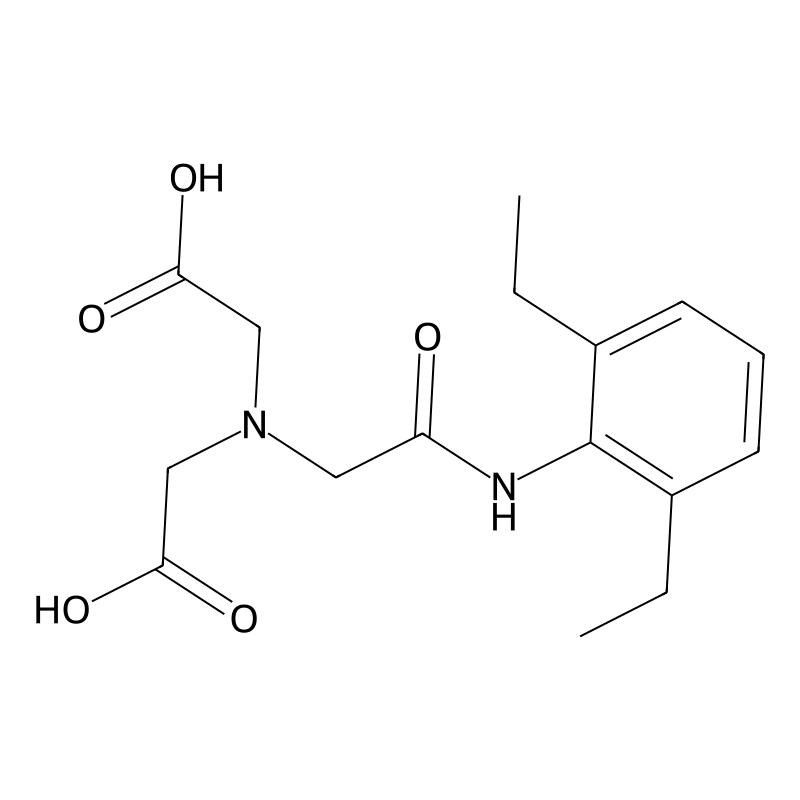

Molecular Formula and Mass

Etifenin is characterized by the molecular formula C₁₆H₂₂N₂O₅, indicating a complex organic compound containing sixteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and five oxygen atoms [1] [3] [4]. The compound exhibits a molecular weight of 322.36 grams per mole, as determined through computational analysis and confirmed across multiple chemical databases [1] [3] [4]. The precise molecular mass determination reveals a monoisotopic mass of 322.152872 atomic mass units [3].

The molecular composition analysis demonstrates that etifenin contains 59.61% carbon, 6.88% hydrogen, 8.69% nitrogen, and 24.82% oxygen by mass. The compound exhibits seven degrees of unsaturation, indicating the presence of multiple ring systems and double bonds within its molecular structure [1] [3].

Table 1: Molecular Identification Parameters of Etifenin

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 63245-28-3 [1] [3] [4] |

| Molecular Formula | C₁₆H₂₂N₂O₅ [1] [3] [4] |

| Molecular Weight (g/mol) | 322.36 [1] [3] [4] |

| Monoisotopic Mass (amu) | 322.152872 [3] |

| International Union of Pure and Applied Chemistry Name | 2-[carboxymethyl-[2-(2,6-diethylanilino)-2-oxoethyl]amino]acetic acid [1] [5] |

| Standard International Chemical Identifier Key | WNIDXAKKFOKNEF-UHFFFAOYSA-N [1] [4] [5] |

Structural Characteristics

N-(2,6-Diethylphenylcarbamoylmethyl)iminodiacetic Acid Framework

Etifenin possesses a distinctive molecular architecture based on the N-(2,6-Diethylphenylcarbamoylmethyl)iminodiacetic acid framework [1] [3] [15]. This structural framework consists of a substituted aniline derivative linked to an iminodiacetic acid moiety through an amide bridge [1] [3]. The aromatic portion features a benzene ring bearing two ethyl substituents at the 2,6-positions, which provides steric hindrance and influences the compound's chemical behavior [3] [13] [15].

The iminodiacetic acid portion forms the chelating component of the molecule, featuring a central nitrogen atom connected to two acetic acid units [1] [3] [15]. This arrangement creates a tetradentate ligand capable of coordinating with metal ions through the nitrogen atom and the four oxygen atoms from the carboxyl groups [7] [14]. The structural framework exhibits considerable conformational flexibility due to the presence of multiple rotatable bonds, which allows the molecule to adopt various spatial arrangements [7].

The canonical Simplified Molecular Input Line Entry System representation of etifenin is CCC1=C(C(=CC=C1)CC)NC(=O)CN(CC(=O)O)CC(=O)O, which accurately describes the connectivity pattern and spatial arrangement of atoms within the molecule [1] [5]. This representation demonstrates the linear connection between the diethyl-substituted aniline and the iminodiacetic acid components.

Functional Group Analysis

The molecular structure of etifenin incorporates several distinct functional groups that contribute to its chemical properties and biological activity [1] [3] [9]. The compound contains an aromatic amine group within the 2,6-diethylaniline portion, which exhibits nucleophilic character and participates in hydrogen bonding interactions [9] [11]. The amide functional group (-CONH-) serves as the connecting bridge between the aromatic and aliphatic portions of the molecule, contributing to the overall structural rigidity and stability [9] [11].

Two carboxylic acid groups (-COOH) are present within the iminodiacetic acid framework, providing acidic character to the molecule and enabling metal coordination [1] [3] [9]. These carboxyl groups exhibit typical acid behavior, including proton donation and salt formation capabilities [9] [13]. The tertiary amine nitrogen within the iminodiacetic acid portion serves as a coordination center for metal binding and contributes to the compound's chelating properties [7] [9] [14].

Table 2: Functional Group Classification in Etifenin

| Functional Group | Location | Chemical Formula | Properties |

|---|---|---|---|

| Aromatic Ring | 2,6-Diethylphenyl | C₆H₃(C₂H₅)₂ | Electron-donating, hydrophobic [3] [9] |

| Secondary Amide | Linking bridge | -CONH- | Hydrogen bonding, planar geometry [9] [11] |

| Carboxylic Acid | Iminodiacetic acid | -COOH (×2) | Acidic, metal coordination [1] [3] [9] |

| Tertiary Amine | Central nitrogen | -N< | Basic, coordination center [7] [9] [14] |

| Alkyl Chains | Ethyl substituents | -C₂H₅ (×2) | Hydrophobic, steric hindrance [3] [13] |

Physical and Physicochemical Properties

Melting Point, Solubility, and Crystalline Structure

Etifenin exhibits well-defined thermal properties, with a melting point range of 187-190 degrees Celsius, indicating good thermal stability and crystalline order [5] [13]. The compound exists as a crystalline solid under standard conditions, appearing as a powder to crystal form with coloration ranging from white to light yellow to light red [5] [13]. The estimated boiling point of 460.98 degrees Celsius suggests significant intermolecular forces and molecular stability at elevated temperatures [13].

The density of etifenin is estimated at 1.1446 grams per cubic centimeter, which is consistent with organic compounds containing multiple polar functional groups and aromatic systems [13]. The refractive index of approximately 1.5800 indicates moderate optical density and polarizability of the molecular structure [13].

Regarding solubility characteristics, etifenin demonstrates solubility in water due to the presence of multiple polar functional groups, particularly the carboxylic acid and amide functionalities [5] [13]. The compound's amphiphilic nature, arising from both hydrophilic carboxyl groups and hydrophobic aromatic and alkyl portions, influences its dissolution behavior in various solvents [22] [23] [29]. The calculated logarithm of the partition coefficient (LogP) value of 0.406 indicates moderate lipophilicity, suggesting balanced water and lipid solubility characteristics [4] [7].

Table 3: Physical Properties of Etifenin

| Property | Value | Method |

|---|---|---|

| Melting Point (°C) | 187-190 [5] [13] | Experimental |

| Boiling Point (°C) | 460.98 [13] | Estimated |

| Physical State | Powder to crystal [5] [13] | Visual observation |

| Density (g/cm³) | 1.1446 [13] | Calculated |

| Refractive Index | 1.5800 [13] | Estimated |

| Water Solubility | Soluble [5] [13] | Experimental |

| Partition Coefficient (LogP) | 0.406 [4] | Calculated |

Spectroscopic Characteristics

The spectroscopic properties of etifenin provide detailed insights into its molecular structure and functional group characteristics [7] [10] [17]. Nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the various carbon and hydrogen atoms within the molecule [7] [17] [19]. The aromatic protons typically appear in the chemical shift range of 7.12-7.58 parts per million in proton nuclear magnetic resonance spectra, consistent with the substituted benzene ring system [17] [19].

The carbon-13 nuclear magnetic resonance spectrum of etifenin exhibits characteristic peaks corresponding to different carbon environments, including aromatic carbons, aliphatic carbons, and carbonyl carbons [7] [19]. The carboxyl carbon atoms typically resonate in the range of 170-185 parts per million, while the aromatic carbons appear around 120-140 parts per million [19]. The aliphatic carbon signals from the ethyl substituents and methylene bridges appear in the upfield region of the spectrum [19].

Infrared spectroscopy provides valuable information about the functional groups present in etifenin [7] [17] [18]. The compound exhibits characteristic absorption bands corresponding to carboxylic acid carbonyl stretching around 1700 wavenumbers, amide carbonyl stretching, and aromatic carbon-carbon stretching vibrations [17] [18]. The presence of hydrogen bonding interactions between functional groups influences the exact positions and intensities of these absorption bands [18].

The spectroscopic data confirm the proposed molecular structure and provide evidence for intramolecular and intermolecular interactions within the compound [7] [17]. The spectral characteristics are consistent with the presence of the iminodiacetic acid framework and the substituted aniline portion, supporting the structural assignment of etifenin [10] [17].

Chemical Reactivity Profile

Acid-Base Properties

Etifenin exhibits complex acid-base behavior due to the presence of multiple ionizable functional groups within its molecular structure [9] [13] [21]. The compound contains two carboxylic acid groups that can undergo proton dissociation, contributing to its acidic character [1] [3] [9]. The predicted acid dissociation constant (pKa) value of 1.69 ± 0.10 indicates relatively strong acidic behavior for the first ionization step [13] [21].

The carboxylic acid groups in etifenin can exist in both protonated and deprotonated forms depending on the solution acidity, with the equilibrium position influenced by the electronic environment created by the aromatic and amine functionalities [9] [21]. The tertiary amine nitrogen within the iminodiacetic acid framework can also participate in acid-base equilibria, though its basicity is reduced due to the electron-withdrawing effects of the adjacent carbonyl groups [9] [21].

The acid-base properties of etifenin are crucial for its coordination chemistry and biological activity [9] [14] [21]. The deprotonation of carboxyl groups creates negatively charged centers that enhance metal binding affinity, while the protonation state influences the overall charge distribution and molecular conformation [14] [21]. These properties are particularly important for the compound's role as a chelating agent in radiopharmaceutical applications [8] [9] [14].